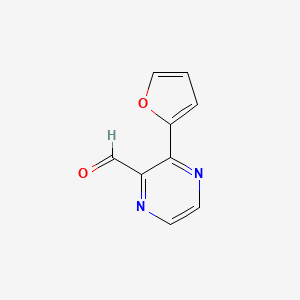

3-(Furan-2-yl)pyrazine-2-carbaldehyde

描述

属性

IUPAC Name |

3-(furan-2-yl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPZIJFWUMYHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 3-(Furan-2-yl)pyrazine-2-carbaldehyde generally involves:

- Construction or functionalization of the pyrazine core with an aldehyde group at the 2-position.

- Introduction of the furan-2-yl substituent at the 3-position of the pyrazine ring.

- Utilization of coupling reactions such as Suzuki or condensation methods to form the C-C bond between pyrazine and furan rings.

Preparation via Condensation and Functional Group Transformation

One common approach is the condensation of pyrazine derivatives bearing reactive groups with furan-2-carbaldehyde or its derivatives:

Condensation of furan-2-carbaldehyde derivatives with pyrazine intermediates : This method leverages the electrophilic aldehyde group of furan-2-carbaldehyde reacting with nucleophilic sites on pyrazine derivatives to form the desired compound. For example, starting from pyrazine-2-carboxaldehyde, the furan ring can be introduced through condensation or coupling reactions.

Functionalization of pyrazine ring : Pyrazine-2-carbaldehyde can be synthesized by oxidation or formylation of pyrazine precursors, followed by coupling with furan moieties.

Suzuki Coupling Reaction Method

A widely used modern approach for assembling heteroaryl-substituted pyrazines is the Suzuki-Miyaura cross-coupling reaction:

Reaction conditions : Pyrazine-2-carboxaldehyde derivatives bearing a suitable leaving group (e.g., bromide) at the 3-position are reacted with furan-2-yl boronic acid or boronate esters under palladium catalysis.

Typical procedure : The reaction is carried out in a mixed solvent system such as 1,4-dioxane and water under inert atmosphere (argon), heated at 90 °C for 24 hours. After completion, the mixture is worked up by extraction and purified by chromatography.

Advantages : This method offers high regioselectivity, good yields, and tolerance to various functional groups, making it suitable for synthesizing this compound derivatives with high purity and efficiency.

Detailed Reaction Conditions and Parameters

Research Findings and Yields

Suzuki coupling reactions for pyrazine carboxamides typically yield products in good to excellent yields (often >70%) with high purity, indicating the method’s reliability for similar aldehyde derivatives.

Alternative condensation methods for pyrazine derivatives have been optimized to avoid expensive reagents, improving cost-effectiveness and scalability.

The choice of solvent, catalyst loading, and reaction temperature critically affects the yield and purity of the final product.

化学反应分析

Types of Reactions

3-(Furan-2-yl)pyrazine-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-ylmethanol derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of pyrazine derivatives, including 3-(Furan-2-yl)pyrazine-2-carbaldehyde, as inhibitors of viral proteases. For instance, compounds with similar structures have demonstrated potent inhibitory effects against the NS2B-NS3 protease of flaviviruses such as Zika and dengue. These proteases are crucial for viral replication, making them promising targets for drug development. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazine ring can enhance antiviral activity, with some derivatives exhibiting IC50 values as low as 130 nM against Zika virus protease .

Antimicrobial Properties

The antimicrobial efficacy of compounds derived from furan and pyrazine structures has been documented. For example, derivatives of this compound have shown significant activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. At a concentration of 64 µg/mL, these compounds demonstrated effective inhibition of yeast-like fungi and bacteria, suggesting their potential use in developing new antimicrobial agents .

Materials Science

Synthesis of Novel Materials

The compound serves as an important building block in the synthesis of novel materials with tailored properties. For example, it can be utilized in creating star-shaped molecules containing different heterocycles, which may exhibit unique optical or electronic properties. These materials can find applications in organic electronics or photonic devices .

Polymer Chemistry

In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The presence of furan and pyrazine units can improve the polymer's resistance to degradation under UV light or thermal stress, making them suitable for outdoor applications .

Agricultural Applications

Pesticide Development

Compounds related to this compound have been explored for their potential as agrochemicals. Their structural features may contribute to biological activity against pests and diseases affecting crops. Research indicates that such compounds can act as effective fungicides or insecticides, providing an eco-friendly alternative to conventional pesticides.

Data Table: Summary of Applications

作用机制

The mechanism by which 3-(Furan-2-yl)pyrazine-2-carbaldehyde exerts its effects is largely dependent on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with various biological molecules, potentially disrupting normal cellular functions. The furan and pyrazine rings contribute to the compound’s ability to interact with different molecular targets, including enzymes and receptors .

相似化合物的比较

Key Compounds :

- 3-(Furan-2-yl)pyrazine-2-carboxylic acid (CAS 1822827-80-4): The carboxylic acid derivative lacks the aldehyde’s reactivity but exhibits improved stability.

- Pyrazine-2-carbaldehyde : The parent compound without furan substitution is a simpler precursor in synthesizing rhodanine derivatives, such as (5Z)-5-(pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, which show antimicrobial activity .

Comparison Table :

| Property | 3-(Furan-2-yl)pyrazine-2-carbaldehyde | Pyrazine-2-carbaldehyde | 3-(Furan-2-yl)pyrazine-2-carboxylic acid |

|---|---|---|---|

| Functional Group | Aldehyde | Aldehyde | Carboxylic acid |

| Reactivity | High (nucleophilic addition) | Moderate | Low (acid-base reactions) |

| Synthetic Utility | Schiff base formation | Rhodanine derivatives | Stable intermediates |

| Biological Activity | Potential antimicrobial | Antimicrobial | Not reported |

Furan-Pyrazine Hybrids

Key Compounds :

- 3-(Furan-2-yl)-1H-pyrazol-5-amine : Synthesized via cyclocondensation of 2-furoylacetonitrile with hydrazine, this compound lacks the aldehyde group but shares the furan-pyrazine backbone. It is a precursor for acylated derivatives with antimycobacterial activity .

- 8-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide: A triazolopyrazine derivative with demonstrated bioactivity, highlighting the pharmacological relevance of furan-pyrazine hybrids .

Structural Dynamics :

- Conformational equilibria observed in (E)-3-(furan-2-yl)acrylohydrazides (e.g., synperiplanar vs. antiperiplanar conformers) suggest that furan substituents influence molecular flexibility. Similar dynamics may apply to this compound derivatives .

Spectral Characteristics

- ¹H NMR : For 3-(furan-2-yl)pyrazoline derivatives, methine and methylene protons in pyrazoline rings exhibit AMX splitting patterns (δ 3.5–5.0 ppm). Aldehyde protons in this compound are expected near δ 9.5–10.0 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weights (e.g., C₉H₆N₂O₃ for the carboxylic acid derivative, m/z 190.16) .

Antimicrobial Activity

- Pyrazinecarboxamides and hydrazide derivatives exhibit antimycobacterial activity (e.g., MIC values <10 μM against M.

- Rhodanine derivatives (e.g., compound 15 in ) show broad-spectrum antimicrobial effects, which could be enhanced by furan substitution .

Reactivity in Drug Design

- The aldehyde group enables Schiff base formation with amines, a key step in developing protease inhibitors or kinase-targeting agents. For example, Lumacaftor derivatives () utilize similar reactivity for covalent binding .

生物活性

3-(Furan-2-yl)pyrazine-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its furan and pyrazine rings, which contribute to its unique chemical reactivity and biological interactions. The compound has the following molecular formula:

- Molecular Formula : C9H7N2O

- CAS Number : 1823498-75-4

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Interacts with specific enzymes, potentially modulating their activity.

1. Enzyme Interactions

The compound has been shown to interact with several enzymes, leading to inhibition or activation. For instance, it may bind to active sites of metabolic enzymes, altering their function and influencing metabolic pathways. This is crucial for understanding its therapeutic potential.

2. Cellular Effects

This compound impacts cell signaling pathways and gene expression. Studies indicate that it can modulate pathways associated with cell growth and apoptosis, providing insights into its anticancer effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 50 | 30 |

| Staphylococcus aureus | 50 | 25 |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 35 |

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of this compound indicates that it is rapidly absorbed with a half-life conducive for therapeutic use. However, toxicity studies highlight the need for careful dosage management, particularly in long-term applications.

常见问题

Q. What are the optimal synthetic routes for 3-(Furan-2-yl)pyrazine-2-carbaldehyde?

The synthesis typically involves multi-step reactions starting from pyrazine and furan derivatives. A common approach includes:

- Step 1 : Condensation of pyrazine-2-carbaldehyde precursors with furan derivatives under reflux conditions using ethanol or dioxane as solvents (see analogous methods in ).

- Step 2 : Introduction of the aldehyde group via controlled oxidation or Vilsmeier-Haack reaction, ensuring temperature control (40–60°C) to avoid side reactions.

- Critical Parameters : Solvent purity, reaction time (3–6 hours), and stoichiometric ratios (e.g., 1:1.2 for aldehyde precursors) are key to achieving yields >70% .

Q. How can purity and structural integrity be confirmed post-synthesis?

Methodological validation includes:

- Chromatography : HPLC or TLC with ethyl acetate/hexane (3:7) to monitor reaction progress and isolate the product.

- Spectroscopy :

- NMR : and NMR to confirm furan (δ 6.5–7.5 ppm) and pyrazine (δ 8.0–9.0 ppm) proton environments .

- IR : Peaks at 1680–1700 cm for aldehyde C=O stretching .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) .

Q. What solvents and conditions stabilize this compound during storage?

- Storage : Inert atmosphere (argon) at –20°C to prevent aldehyde oxidation.

- Solvents : Use anhydrous DMSO or DMF for dissolution; avoid protic solvents (e.g., water, methanol) to minimize hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties?

- Method : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and assess reactivity.

- Applications : Predict charge transfer interactions in catalytic systems or ligand-metal complexes. highlights the role of exact exchange terms in improving thermochemical accuracy (average error <2.4 kcal/mol) .

- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. What strategies resolve contradictions in crystallographic data for derivatives?

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–0.840 Å) with SHELX programs (e.g., SHELXL for refinement) to minimize R-factor discrepancies .

- Twinning Analysis : For ambiguous electron density maps, apply TWIN/BASF commands in refinement software to deconvolute overlapping reflections .

- Case Study : demonstrates how quantum chemical calculations resolve discrepancies in bond angles and torsion angles for similar heterocycles .

Q. How to investigate the compound’s reactivity in nucleophilic addition reactions?

- Experimental Design :

- Substrate Screening : Test primary/secondary amines (e.g., hydrazines, anilines) in THF at 25°C.

- Kinetics : Monitor aldehyde conversion via NMR (disappearance of δ 9.8–10.2 ppm aldehyde proton).

Q. What are the challenges in synthesizing sulfonamide derivatives from this compound?

- Key Issue : Competing side reactions (e.g., over-sulfonation or aldehyde oxidation).

- Mitigation :

- Use mild sulfonating agents (e.g., sulfonyl chlorides) at 0–5°C.

- Protect the aldehyde group with trimethylsilyl chloride before sulfonation .

- Characterization : LC-MS to confirm molecular weight shifts (+SO group: ~80 Da increase) .

Data Analysis & Contradiction Management

Q. How to address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Approach :

- Dose-Response Curves : Repeat assays (n ≥ 3) with standardized concentrations (e.g., 1–100 μM).

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyridine-carbohydrazides in ) to identify trends .

- Computational Aid : Molecular docking (AutoDock Vina) to correlate binding affinity (ΔG) with observed activity .

Q. What statistical methods are suitable for analyzing catalytic performance data?

- Tools : Multivariate regression to evaluate variables (temperature, catalyst loading).

- Case Example : For Pd-catalyzed cross-coupling, use ANOVA to assess the significance of ligand effects (e.g., biphenyl vs. triphenylphosphine) .

Methodological Best Practices

Q. How to optimize reaction yields in multi-step syntheses?

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity) systematically.

- Quenching : For acid-sensitive intermediates, use bicarbonate washes instead of water .

- Yield Tracking : Isolate and weigh intermediates at each step to identify bottlenecks (e.g., low conversion in Step 2) .

Q. What advanced techniques validate non-covalent interactions (e.g., π-π stacking) in crystals?

- X-ray Topology : Hirshfeld surface analysis (CrystalExplorer) to quantify interaction percentages.

- Theoretical Support : AIM (Atoms in Molecules) analysis via DFT to map bond critical points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。